5-Aza-4'-thio-2'-deoxycytidine

In Vivo Toxicology DNMT1 Depletion Therapeutic Index

5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd, also known as NTX-301) is a sulfur-containing deoxy-cytidine analog and an orally bioavailable inhibitor of DNA methyltransferase 1 (DNMT1). This compound is a rationally designed, second-generation DNMT1-depleting agent that incorporates a 4'-thio modification into the nucleoside scaffold, distinguishing it from first-generation hypomethylating agents like decitabine (aza-dCyd) and azacitidine.

Molecular Formula C8H12N4O3S
Molecular Weight 244.27 g/mol
CAS No. 169514-76-5
Cat. No. B3060956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-4'-thio-2'-deoxycytidine
CAS169514-76-5
Molecular FormulaC8H12N4O3S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1C(C(SC1N2C=NC(=NC2=O)N)CO)O
InChIInChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
InChIKeyHOOZQNOZVFCJNL-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-4'-thio-2'-deoxycytidine (CAS 169514-76-5) for Procurement: A DNMT1-Depleting Nucleoside Analog


5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd, also known as NTX-301) is a sulfur-containing deoxy-cytidine analog and an orally bioavailable inhibitor of DNA methyltransferase 1 (DNMT1) [1]. This compound is a rationally designed, second-generation DNMT1-depleting agent that incorporates a 4'-thio modification into the nucleoside scaffold, distinguishing it from first-generation hypomethylating agents like decitabine (aza-dCyd) and azacitidine [1]. The 4'-thio substitution confers enhanced metabolic stability and a markedly improved therapeutic index, making it a critical tool for researchers studying epigenetic modulation in oncology and other DNA methylation-dependent diseases [1].

Why 5-Aza-4'-thio-2'-deoxycytidine Cannot Be Substituted with Decitabine or Other DNMT1 Inhibitors


While other DNMT1 inhibitors like decitabine (aza-dCyd) and azacitidine (aza-Cyd) are clinically approved for hematologic malignancies, their utility in research and extended treatment is severely limited by poor oral bioavailability, hydrolytic instability of the triazine ring, and significant off-target toxicities resulting from metabolism to uridine and thymidine nucleotides [1]. Furthermore, their clinical efficacy is hampered by rapid deamination by cytidine deaminase, necessitating complex delivery strategies [1]. The 4'-thio modification in 5-Aza-4'-thio-2'-deoxycytidine fundamentally alters its metabolic fate, rendering it resistant to deamination and significantly reducing off-target nucleotide formation [1]. Consequently, substituting aza-T-dCyd with a generic DNMT1 inhibitor like decitabine will introduce confounding variables of toxicity and metabolic instability, compromising the validity of long-term in vivo studies or the development of robust, orally bioavailable therapeutic formulations [1].

Quantitative Differentiation of 5-Aza-4'-thio-2'-deoxycytidine Against Closest Analogs


Equivalent DNMT1 Depletion with Substantially Reduced In Vivo Toxicity vs. Decitabine

5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) demonstrates equivalent efficacy to decitabine (aza-dCyd) in depleting DNMT1 in mouse tumor models but with markedly lower toxicity, resulting in a substantially larger therapeutic index [1]. In a head-to-head in vivo experiment with mice bearing CEM tumor xenografts, aza-dCyd administered at 0.5 mg/kg daily for 9 days resulted in 100% lethality, whereas aza-T-dCyd at a higher dose of 1 mg/kg showed no toxicity or weight loss, allowing treatment to continue for an additional 20 days without adverse events [1].

In Vivo Toxicology DNMT1 Depletion Therapeutic Index Mouse Xenograft

Resistance to Deamination and Enhanced Metabolic Stability vs. Decitabine

A major limitation of decitabine (aza-dCyd) is its rapid deamination by cytidine deaminase (CDA), which contributes to its poor oral bioavailability and necessitates complex administration protocols [1]. The 4'-thio modification in 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) confers resistance to this deamination pathway [1]. Studies have shown that the resulting monophosphate (aza-T-dCMP) is a poor substrate for dCMP deaminase, preventing the formation of off-target 4'-thio-2'-deoxyuridine (T-dUrd) nucleotides that contribute to toxicity in first-generation compounds [1]. This metabolic divergence is a primary mechanistic explanation for aza-T-dCyd's improved therapeutic index and supports its development as an orally bioavailable agent without the need for a deaminase inhibitor [1].

Drug Metabolism Cytidine Deaminase Metabolic Stability Oral Bioavailability

Defined Maximum Tolerated Dose and Clinical Disease Control Rate in Phase I Trial

In a Phase I clinical trial (NCT03366116) evaluating orally administered 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) in patients with advanced solid tumors, a maximum tolerated dose (MTD) of 32 mg was established [1]. At this dose, the safety profile was found to be similar to currently approved hypomethylating agents [1]. Among 14 patients evaluable for response, 11 achieved a best response of stable disease, translating to a disease control rate (DCR) of 78.6% (11/14) [1]. One patient with clear cell ovarian carcinoma remained on study for more than 10 cycles with stable disease [1].

Clinical Translation Phase I Trial Maximum Tolerated Dose (MTD) Disease Control Rate

Enhanced In Vitro Cytotoxic Potency and Target Selectivity Compared to Decitabine

5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) demonstrates superior in vitro potency and target selectivity compared to decitabine (aza-dCyd). In HCT-116 colon cancer cells, aza-T-dCyd was reported to be approximately 10-fold more potent than aza-dCyd [1]. More importantly, its cytotoxicity is more specifically driven by DNMT1 inhibition. In an isogenic HCT-116 cell line with a DNMT1 knockout, the cells were 300-fold less sensitive to aza-T-dCyd, whereas the same knockout cells were only 10-fold less sensitive to aza-dCyd [1]. This 30-fold difference in sensitivity loss (300-fold vs. 10-fold) strongly suggests that off-target activities contribute significantly more to the cytotoxicity of decitabine than they do for aza-T-dCyd [1].

Cytotoxicity Target Selectivity DNMT1 Knockout In Vitro Pharmacology

Availability of Defined Crystalline Polymorphs for Robust Formulation

Patents disclose and claim specific crystalline polymorphs of 5-aza-4'-thio-2'-deoxycytidine, providing a pathway for robust pharmaceutical development and quality control [1]. These polymorphs (e.g., Form I, Form II) are characterized by distinct X-ray powder diffraction (XRPD) patterns, differential scanning calorimetry (DSC) thermograms, and other solid-state analytical data, which are essential for ensuring batch-to-batch consistency, stability, and optimal physicochemical properties for both research and pharmaceutical applications [1]. The existence of this well-defined solid-state intellectual property distinguishes it from many research-grade analogs that lack this level of characterization and manufacturing control.

Solid-State Chemistry Polymorphism Formulation Intellectual Property

Optimal Research and Industrial Use Cases for 5-Aza-4'-thio-2'-deoxycytidine (NTX-301)


Long-Term In Vivo Epigenetic Studies

For research programs requiring chronic or long-term modulation of DNA methylation in mouse models, 5-Aza-4'-thio-2'-deoxycytidine is the preferred agent due to its markedly reduced toxicity compared to decitabine. Evidence shows that aza-T-dCyd can be administered for extended periods (e.g., 29+ days) at doses that deplete DNMT1 without causing weight loss or lethality, a regimen that is lethal with decitabine [1]. This allows for the study of sustained epigenetic reprogramming on tumor progression, metastasis, or host immune responses without the confounding effects of acute toxicity.

Target Validation for DNMT1-Specific Biology

In mechanistic studies aimed at specifically interrogating the role of DNMT1, 5-Aza-4'-thio-2'-deoxycytidine offers a cleaner pharmacological tool. The evidence demonstrates a 30-fold greater reliance on DNMT1 for its cytotoxic effect compared to decitabine, as shown by experiments in DNMT1-knockout cell lines [1]. Therefore, using aza-T-dCyd over decitabine minimizes off-target confounding factors, leading to more interpretable data on DNMT1-dependent phenotypes such as tumor suppressor gene reactivation, differentiation, or apoptosis.

Development of Orally Bioavailable Epigenetic Therapies

For formulation scientists and drug developers, 5-Aza-4'-thio-2'-deoxycytidine represents a superior starting point for creating an oral DNMT1 inhibitor. Its resistance to deamination by cytidine deaminase overcomes a primary hurdle in achieving consistent oral bioavailability without the need for a deaminase inhibitor co-drug [1]. Furthermore, the existence of patented, well-characterized crystalline polymorphs [1] provides a clear path for pharmaceutical development, ensuring reproducible manufacturing and stable drug product performance.

Combination Studies in Solid Tumor Models

Given its established maximum tolerated dose (MTD) of 32 mg in humans and its safety profile in mice, 5-Aza-4'-thio-2'-deoxycytidine is an ideal partner for combination therapy research in solid tumors [1]. Its low toxicity profile suggests it can be safely combined with other targeted agents, chemotherapies, or immunotherapies at doses that achieve robust DNMT1 depletion, as evidenced by its ability to be administered chronically without adverse effects in preclinical models [1].

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